molecular formula C13H9ClFN3 B8201288 4-Chloro-5-(3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-5-(3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8201288
M. Wt: 261.68 g/mol
InChI Key: JBVOJJSHIRHLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-Chloro-5-(3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth, differentiation, and survival. This makes it a potential candidate for anticancer therapies .

Properties

IUPAC Name

4-chloro-5-[(3-fluorophenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3/c14-12-11-9(6-16-13(11)18-7-17-12)4-8-2-1-3-10(15)5-8/h1-3,5-7H,4H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVOJJSHIRHLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=CNC3=C2C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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